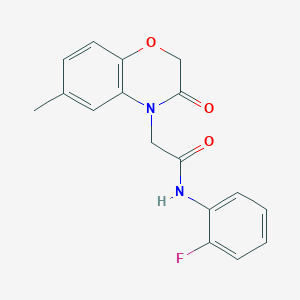![molecular formula C20H22N2O4S B6114059 2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6114059.png)
2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound that features a thiophene ring, a cyclohexane ring, and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Hydrazine Addition: The hydrazine moiety is introduced by reacting the thiophene derivative with hydrazine hydrate under reflux conditions.
Cyclohexane Ring Formation: The cyclohexane ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Final Coupling: The final step involves coupling the thiophene-hydrazine derivative with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of carbonyl groups.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted hydrazine derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of the thiophene ring.
Biology:
- Potential applications in drug design and development due to its hydrazine moiety, which can form stable complexes with various biological targets.
Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry:
- Could be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid is not fully understood. it is believed to interact with specific molecular targets through its hydrazine moiety, which can form stable complexes with enzymes or receptors. The thiophene ring may also contribute to its activity by facilitating electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine share the hydrazine moiety.
Uniqueness:
- The combination of a thiophene ring, a hydrazine moiety, and a cyclohexane ring makes this compound unique.
- Its potential applications in both medicinal chemistry and material science set it apart from simpler thiophene or hydrazine derivatives.
Eigenschaften
IUPAC Name |
2-[[(5-methyl-4-phenylthiophene-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-12-17(13-7-3-2-4-8-13)16(11-27-12)19(24)22-21-18(23)14-9-5-6-10-15(14)20(25)26/h2-4,7-8,11,14-15H,5-6,9-10H2,1H3,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLUFMRJBLUFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NNC(=O)C2CCCCC2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113981.png)
![2-{[4-(diethylamino)phenyl]amino}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6113983.png)
![N-(2,5-dimethoxybenzyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113993.png)
![2-methoxy-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113999.png)
![2-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6114001.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6114016.png)
![N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6114025.png)
![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6114029.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6114037.png)
![2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B6114044.png)
![4-{[(4-iodophenyl)amino]carbonyl}isophthalic acid](/img/structure/B6114047.png)
![4-(1H-indol-3-yl)-1-[4-(phenylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B6114050.png)
![1-Benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B6114078.png)
